molecular formula C22H22N4O3 B2872919 2-([1,1'-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396855-86-9

2-([1,1'-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B2872919
CAS No.: 1396855-86-9
M. Wt: 390.443
InChI Key: IBGYRXXQVAQPEB-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a biphenyl group, a morpholine ring, and a pyrimidine moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multiple steps:

  • Formation of the Biphenyl Ether: : The initial step involves the formation of the biphenyl ether through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 4-bromobiphenyl with sodium phenoxide under reflux conditions.

  • Pyrimidine Derivative Synthesis: : The next step involves the synthesis of the pyrimidine derivative. This can be done by reacting 4-chloropyrimidine with morpholine in the presence of a base such as potassium carbonate.

  • Coupling Reaction: : The final step is the coupling of the biphenyl ether with the pyrimidine derivative. This can be achieved through a nucleophilic substitution reaction, where the biphenyl ether is reacted with the pyrimidine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted biphenyl ethers depending on the electrophile used.

Scientific Research Applications

2-([1,1’-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide has several applications in scientific research:

  • Chemistry: : It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

  • Biology: : The compound is studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.

  • Medicine: : It has been explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

  • Industry: : The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl ether moiety allows for hydrophobic interactions with target proteins, while the morpholine and pyrimidine rings can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-([1,1’-biphenyl]-4-yloxy)-N-(4-pyridyl)acetamide: Similar structure but with a pyridine ring instead of a morpholine ring.

    2-([1,1’-biphenyl]-4-yloxy)-N-(6-piperidinopyrimidin-4-yl)acetamide: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

2-([1,1’-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility and ability to form hydrogen bonds, making it a versatile molecule for various applications.

This detailed article provides a comprehensive overview of 2-([1,1’-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(6-morpholin-4-ylpyrimidin-4-yl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-22(25-20-14-21(24-16-23-20)26-10-12-28-13-11-26)15-29-19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGYRXXQVAQPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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